Regiochemical Identity: N(2)-Acetylation Confers a Thermodynamically Metastable Scaffold Distinct from N(1)-Acetylindazole
1-(2H-Indazol-2-yl)ethanone is the N(2)-acetyl regioisomer of the indazole system. The parent 2H-indazole tautomer is thermodynamically less stable than 1H-indazole by ΔG°₂₉₈ = 4.1 kcal mol⁻¹, as established by MP2-6-31G** ab initio calculations [1]. This 4.1 kcal mol⁻¹ energy gap means that at equilibrium at 298 K, the 1H tautomer predominates by a factor of approximately 1,000:1 [1]. Consequently, the 2-acetyl-2H-indazole scaffold is kinetically accessible but thermodynamically metastable, a property not shared by 1-acetyl-1H-indazole (CAS 13436-49-2) which resides in the thermodynamically favored tautomeric series. This differential stability directly impacts shelf-life, handling conditions, and synthetic route design.
| Evidence Dimension | Relative thermodynamic stability (free energy difference between tautomeric parent forms) |
|---|---|
| Target Compound Data | Parent 2H-indazole tautomer: ΔG°₂₉₈ = +4.1 kcal mol⁻¹ relative to 1H-indazole (metastable) |
| Comparator Or Baseline | 1H-indazole tautomer (parent of 1-acetyl-1H-indazole, CAS 13436-49-2): ΔG°₂₉₈ = 0 kcal mol⁻¹ (reference; thermodynamically favored) |
| Quantified Difference | ΔΔG°₂₉₈ = 4.1 kcal mol⁻¹; equilibrium ratio ~1,000:1 favoring 1H-tautomer at 298 K |
| Conditions | Ab initio MP2-6-31G** with thermal and entropy corrections; gas-phase electronic spectra recorded at 80 °C confirm 1H-indazole predominance |
Why This Matters
For procurement, the 4.1 kcal mol⁻¹ stability penalty of the 2H-tautomer scaffold means that 1-(2H-indazol-2-yl)ethanone requires controlled storage conditions and cannot be treated as a drop-in replacement for 1-acetyl-1H-indazole in reactions where tautomer equilibration would compromise regioisomeric purity.
- [1] Catalán J, de Paz JLG, Elguero J. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. J Chem Soc Perkin Trans 2. 1996;(1):57-60. doi:10.1039/P29960000057. View Source
